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Compound of Interest

Compound Name: N-butyl-4-isopropoxybenzamide

Cat. No.: B267609

Get Quote

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for N-butyl-4-isopropoxybenzamide, a compound of interest for researchers, scientists, and

drug development professionals. Through a detailed analysis of Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a valuable

resource for the characterization and confirmation of the molecular structure of this compound.

The protocols and interpretations presented herein are grounded in established scientific

principles and aim to provide a self-validating system for experimental work.

Molecular Structure
N-butyl-4-isopropoxybenzamide possesses a well-defined molecular architecture, the

understanding of which is fundamental to interpreting its spectroscopic signatures. The

structure comprises a central benzamide core, substituted at the para position with an

isopropoxy group and on the amide nitrogen with a butyl group.

Caption: Molecular structure of N-butyl-4-isopropoxybenzamide.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b267609#bc-rfq
https://www.benchchem.com/product/b267609/docs?utm_src=pdf-body#spectroscopic-data-of-n-butyl-4-isopropoxybenzamide-an-in-depth-technical-guide
https://www.benchchem.com/product/b267609/docs?utm_src=pdf-body#spectroscopic-data-of-n-butyl-4-isopropoxybenzamide-an-in-depth-technical-guide
https://www.benchchem.com/product/b267609/docs?utm_src=pdf-body#spectroscopic-data-of-n-butyl-4-isopropoxybenzamide-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b267609?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of

hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of N-butyl-4-
isopropoxybenzamide is expected to show distinct signals for the aromatic protons, the

isopropoxy group, and the butyl chain.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of N-butyl-4-isopropoxybenzamide in

approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard

5 mm NMR tube.[1] Ensure the sample is fully dissolved to avoid line broadening.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical

peaks.[2]

Tune and match the probe for the ¹H frequency.

Data Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

Typical parameters include a spectral width of 12-16 ppm, a 30° pulse angle, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[3]

Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise

ratio.

Data Processing:

Apply Fourier transformation to the free induction decay (FID).
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Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference

(e.g., CHCl₃ at 7.26 ppm).

Integrate the signals to determine the relative number of protons for each peak.

Predicted ¹H NMR Data and Interpretation
Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~7.75 Doublet 2H

Aromatic protons

ortho to the carbonyl

group

~6.90 Doublet 2H

Aromatic protons

ortho to the

isopropoxy group

~6.10 Broad Singlet 1H Amide N-H

~4.60 Septet 1H Isopropoxy -CH

~3.40 Quartet 2H N-CH₂

~1.60 Multiplet 2H N-CH₂-CH₂

~1.40 Multiplet 2H N-CH₂-CH₂-CH₂

~1.35 Doublet 6H Isopropoxy -CH(CH₃)₂

~0.95 Triplet 3H N-CH₂-CH₂-CH₂-CH₃

The predicted ¹H NMR spectrum reveals key structural features. The two doublets in the

aromatic region (~7.75 and ~6.90 ppm) are characteristic of a 1,4-disubstituted benzene ring.

The downfield shift of the protons ortho to the electron-withdrawing carbonyl group is expected.

The broad singlet around 6.10 ppm is indicative of the amide proton. The septet at

approximately 4.60 ppm and the doublet at 1.35 ppm are characteristic of the isopropoxy

group. The signals for the butyl chain appear as a quartet (~3.40 ppm), two multiplets (~1.60
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and ~1.40 ppm), and a triplet (~0.95 ppm), consistent with the n-butyl group attached to the

nitrogen atom.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Each unique carbon atom in N-butyl-4-isopropoxybenzamide is expected to produce a

distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg of N-butyl-4-isopropoxybenzamide in 0.6 mL of a deuterated solvent.[1]

Instrument Setup: Follow the same initial setup steps as for ¹H NMR (insertion, locking,

shimming). Tune and match the probe for the ¹³C frequency.

Data Acquisition:

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g.,

zgpg30). This decouples the protons from the carbons, resulting in a spectrum of singlets.

[4]

Typical parameters include a spectral width of 200-220 ppm, a 30° pulse angle, and an

acquisition time of 1-2 seconds.[2]

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 or more) and

a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[5]

Data Processing:

Apply Fourier transformation and phase the spectrum.

Calibrate the chemical shift scale using the solvent peak as an internal reference (e.g.,

CDCl₃ at 77.16 ppm).
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Predicted ¹³C NMR Data and Interpretation
Chemical Shift (δ, ppm) Assignment

~167.0 Carbonyl carbon (C=O)

~162.0
Aromatic carbon attached to the isopropoxy

group

~129.0 Aromatic carbons ortho to the carbonyl group

~126.0 Aromatic carbon attached to the carbonyl group

~115.0 Aromatic carbons ortho to the isopropoxy group

~70.0 Isopropoxy -CH

~40.0 N-CH₂

~31.5 N-CH₂-CH₂

~22.0 Isopropoxy -CH(CH₃)₂

~20.0 N-CH₂-CH₂-CH₂

~13.8 N-CH₂-CH₂-CH₂-CH₃

The predicted ¹³C NMR spectrum provides complementary structural information. The signal at

approximately 167.0 ppm is characteristic of an amide carbonyl carbon. The aromatic carbons

are expected to appear in the range of 115-162 ppm, with their specific shifts influenced by the

electron-donating isopropoxy group and the electron-withdrawing amide group. The aliphatic

carbons of the isopropoxy and butyl groups are predicted to resonate in the upfield region of

the spectrum.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy (KBr Pellet
Method)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b267609?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Thoroughly grind 1-2 mg of N-butyl-4-isopropoxybenzamide with approximately 100-200

mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle

until a fine, homogeneous powder is obtained.[6][7]

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a

transparent or translucent pellet.[7]

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation
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Wavenumber (cm⁻¹) Intensity Vibration

~3300 Medium, Sharp N-H stretch (secondary amide)

~3050 Weak Aromatic C-H stretch

~2960-2850 Strong Aliphatic C-H stretch

~1640 Strong C=O stretch (Amide I band)

~1600, ~1510 Medium Aromatic C=C stretch

~1540 Medium N-H bend (Amide II band)

~1250 Strong Aryl-O stretch (asymmetric)

~1050 Medium C-O stretch (isopropoxy)

~840 Strong
p-disubstituted benzene C-H

out-of-plane bend

The predicted IR spectrum of N-butyl-4-isopropoxybenzamide is expected to show

characteristic absorption bands for its functional groups. A sharp peak around 3300 cm⁻¹

corresponds to the N-H stretching vibration of the secondary amide. The strong absorption at

approximately 1640 cm⁻¹ is attributed to the carbonyl (C=O) stretching of the amide, known as

the Amide I band. The peak around 1540 cm⁻¹ is the N-H bending vibration, or Amide II band.

The strong aliphatic C-H stretching bands are expected between 2960 and 2850 cm⁻¹. The

presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and

1510 cm⁻¹ and the strong out-of-plane C-H bending at approximately 840 cm⁻¹, which is

characteristic of para-disubstitution. The strong band around 1250 cm⁻¹ is indicative of the aryl-

ether linkage.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of

the molecule, providing valuable structural information.
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Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the solid sample into the ion source of the

mass spectrometer, typically using a direct insertion probe.[8]

Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons

(typically 70 eV). This causes the molecules to ionize and fragment.[9]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of N-butyl-4-isopropoxybenzamide (C₁₄H₂₁NO₂) is 235.32 g/mol . The

EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 235.

Major Predicted Fragments:
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m/z
Proposed Fragment

Structure
Fragmentation Pathway

235 [C₁₄H₂₁NO₂]⁺ Molecular ion

192 [C₁₁H₁₄NO]⁺

Loss of the propyl group (-

C₃H₇) from the isopropoxy

group

178 [C₁₀H₁₂NO]⁺

McLafferty rearrangement with

loss of propene (-C₃H₆) from

the butyl group

150 [C₈H₈O₂]⁺ Cleavage of the N-butyl bond

121 [C₇H₅O₂]⁺
Cleavage of the isopropoxy

group

108 [C₇H₈O]⁺

100 [C₅H₁₀NO]⁺
Alpha-cleavage of the butyl

group

The fragmentation pattern provides a fingerprint of the molecule's structure. The molecular ion

peak confirms the molecular weight. Key fragmentation pathways include the loss of the propyl

radical from the isopropoxy group, a McLafferty rearrangement involving the butyl chain, and

cleavages at the bonds adjacent to the carbonyl group and the nitrogen atom. The presence of

these characteristic fragment ions in the mass spectrum would provide strong evidence for the

structure of N-butyl-4-isopropoxybenzamide.

N-butyl-4-isopropoxybenzamide
(m/z 235)

Loss of -C3H7
(m/z 192)

- C3H7

McLafferty Rearrangement
(-C3H6)

(m/z 178)

- C3H6

Cleavage of N-butyl bond
(m/z 150)

- C4H9N

Cleavage of isopropoxy group
(m/z 121)

- C2H5
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Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for N-butyl-4-isopropoxybenzamide in EI-

MS.

Conclusion
The predicted NMR, IR, and MS data presented in this technical guide provide a

comprehensive spectroscopic profile for N-butyl-4-isopropoxybenzamide. The detailed

interpretation of this data, in conjunction with the provided experimental protocols, offers a

robust framework for the structural elucidation and characterization of this compound. This

guide is intended to empower researchers and scientists in their drug development and

chemical analysis endeavors by providing a foundational understanding of the expected

spectroscopic behavior of N-butyl-4-isopropoxybenzamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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